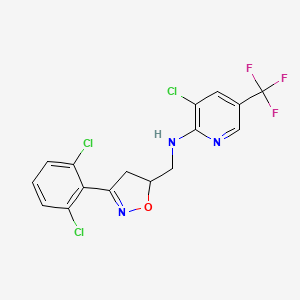

3-Chloro-N-((3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl)methyl)-5-(trifluoromethyl)-2-pyridinamine

Description

3-Chloro-N-((3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl)methyl)-5-(trifluoromethyl)-2-pyridinamine (CAS: 1210773-36-6) is a pyridine derivative with a complex heterocyclic structure. Key features include:

- Pyridinamine backbone: A 2-pyridinamine core substituted with chlorine at position 3 and a trifluoromethyl group at position 3.

- Isoxazoline moiety: A 4,5-dihydroisoxazole ring attached to the pyridine via a methyl group.

- Aromatic substituents: A 2,6-dichlorophenyl group on the isoxazoline ring.

The compound was previously available as a research chemical but is now discontinued, as noted by CymitQuimica .

Properties

IUPAC Name |

3-chloro-N-[[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl3F3N3O/c17-10-2-1-3-11(18)14(10)13-5-9(26-25-13)7-24-15-12(19)4-8(6-23-15)16(20,21)22/h1-4,6,9H,5,7H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMQIEPVBABDPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=C(C=CC=C2Cl)Cl)CNC3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl3F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-N-((3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl)methyl)-5-(trifluoromethyl)-2-pyridinamine, commonly referred to by its CAS number 338774-99-5, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of 3-Chloro-N-((3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl)methyl)-5-(trifluoromethyl)-2-pyridinamine is with a molecular weight of 424.63 g/mol. The compound features several notable functional groups:

- Chloro group : Enhances lipophilicity and may influence biological interactions.

- Trifluoromethyl group : Known to improve metabolic stability and bioactivity.

- Isoxazole moiety : Associated with various pharmacological activities.

| Property | Value |

|---|---|

| CAS Number | 338774-99-5 |

| Molecular Formula | C16H11Cl3F3N3O |

| Molecular Weight | 424.63 g/mol |

| Purity | >90% |

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that compounds with isoxazole structures often exhibit anti-cancer properties, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-cancer Activity : The trifluoromethyl group is particularly noted for enhancing the anti-cancer efficacy of isoxazole derivatives. In studies involving similar compounds, it has been shown that these modifications can lead to significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.

- Antimicrobial Effects : Preliminary investigations suggest potential antimicrobial activity against specific pathogens, although detailed studies are required to confirm these effects.

Study on Anti-Cancer Activity

A recent study focused on the anti-cancer properties of isoxazole derivatives revealed that compounds similar to 3-Chloro-N-((3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl)methyl)-5-(trifluoromethyl)-2-pyridinamine exhibited promising results against human breast cancer cell lines. The study reported an IC50 value of approximately 2.63 µM for a closely related derivative, indicating potent activity against MCF-7 cells .

Table 2: Summary of Anti-Cancer Activity

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| 3-Chloro-N-((...)-2-pyridinamine | ~2.63 | MCF-7 | |

| Related Trifluoromethyl Isoxazole | ~19.72 | MCF-7 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the trifluoromethyl group significantly enhances the anti-cancer properties of isoxazole-based compounds. Variations in substituents on the isoxazole ring can lead to different levels of biological activity, emphasizing the importance of molecular design in drug development.

Comparison with Similar Compounds

Fluazinam (3-Chloro-N-(3-Chloro-2,6-Dinitro-4-(Trifluoromethyl)Phenyl)-5-(Trifluoromethyl)-2-Pyridinamine)

Structural Similarities :

- Shared pyridinamine core with 3-chloro and 5-trifluoromethyl substituents.

Key Differences : - Substituents on the phenyl ring : Fluazinam has 2,6-dinitro and 4-trifluoromethyl groups, whereas the target compound features a 2,6-dichlorophenyl group attached to an isoxazoline ring.

- Applications: Fluazinam is a well-documented fungicide used against Botrytis and Sclerotinia species .

Fluazuron (N-(((4-Chloro-3-((3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl)Oxy)Phenyl)Amino)Carbonyl)-2,6-Difluorobenzamide)

Structural Similarities :

3-Chloro-5-(Trifluoromethyl)Pyridin-2-Amine

Structural Similarities :

- Shares the 3-chloro-5-trifluoromethyl-pyridinamine core.

Key Differences : - Simpler structure without the isoxazoline or dichlorophenyl groups.

Role : Serves as a synthetic intermediate for fluazinam and related compounds .

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

Role of Trifluoromethyl Groups : The CF₃ group in the target compound and fluazinam enhances lipophilicity, improving membrane permeability and resistance to metabolic degradation .

Impact of Substituents :

- Fluazinam’s nitro groups contribute to strong electrophilic reactivity, critical for fungicidal activity.

- The target compound’s 2,6-dichlorophenyl and isoxazoline groups may offer steric advantages for target binding but lack nitro groups’ reactivity .

Discontinuation of the Target Compound: Potential reasons include inferior efficacy, synthesis challenges, or toxicity concerns compared to fluazinam .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-N-((3-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolyl)methyl)-5-(trifluoromethyl)-2-pyridinamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via multi-step reactions involving pyridine and isoxazoline intermediates. Key steps include nucleophilic substitution and cyclization. Optimization involves adjusting reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (acetonitrile or DMF), and stoichiometric ratios of reagents like 3-chloro-5-(trifluoromethyl)pyridin-2-amine . Purification via column chromatography with gradients of ethyl acetate/hexane (1:3 to 1:1) improves purity. Monitoring via TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures reproducibility.

Q. How is the molecular structure of this compound characterized, and what intramolecular interactions influence its stability?

- Methodological Answer : X-ray crystallography (Cu-Kα radiation, λ = 1.54178 Å) reveals intramolecular N–H⋯Cl hydrogen bonding (2.05 Å) and π-π stacking between pyridine and dichlorophenyl rings, stabilizing the conformation . Disorder in trifluoromethyl group orientation (occupancy ratio 0.683:0.317) is resolved using SHELXL refinement. Spectroscopic methods (FT-IR, H/C NMR) confirm functional groups: e.g., NH stretch at ~3300 cm, CF signals at δ 120–125 ppm in F NMR .

Q. What in vitro assays are recommended for initial screening of biological activity (e.g., antifungal, pesticidal)?

- Methodological Answer : For pesticidal activity, use agar dilution assays against Botrytis cinerea or Fusarium oxysporum at concentrations of 10–100 µg/mL. For fungicidal activity, follow OECD guidelines 201/202 (acute toxicity testing). Cell viability assays (MTT or resazurin reduction) in mammalian cell lines (e.g., HEK293) assess cytotoxicity. Compare efficacy to fluazinam, a structurally related fungicide .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding affinity?

- Methodological Answer : Density Functional Theory (B3LYP/6-311+G(d,p)) calculates electrostatic potential surfaces, identifying nucleophilic sites (e.g., pyridinamine NH) and electrophilic regions (trifluoromethyl group). Docking simulations (AutoDock Vina) against fungal cytochrome P450 targets (PDB: 5F1A) predict binding modes with ∆G values ≤ -8.5 kcal/mol. MD simulations (GROMACS) over 100 ns validate stability of ligand-protein complexes .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC values across studies)?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., CLSI guidelines) to minimize batch variability. Analyze structural analogs (e.g., 3-chloro-2-imidazolyl derivatives) to isolate substituent effects. Employ meta-analysis of published IC values, adjusting for differences in cell lines, incubation times, or solvent systems (DMSO vs. aqueous buffers) .

Q. How can AI-driven process simulation (e.g., COMSOL Multiphysics) optimize large-scale synthesis while minimizing hazardous byproducts?

- Methodological Answer : Train AI models on reaction datasets (temperature, pressure, yield) to predict optimal conditions. Use COMSOL’s “Chemical Reaction Engineering Module” to simulate heat/mass transfer in batch reactors. Implement real-time adjustments via feedback loops (e.g., reducing Cl byproduct formation by controlling pH at 6.5–7.0) .

Q. What crystallographic challenges arise in resolving disorder in the trifluoromethyl group, and how are they addressed?

- Methodological Answer : The CF group exhibits two-site disorder due to free rotation. Refinement in SHELXTL applies PART and SUMP constraints, fixing occupancy ratios (0.683:0.317) and anisotropic displacement parameters. Residual electron density maps (Δρ < 0.5 eÅ) confirm model accuracy. Low-temperature data collection (100 K) reduces thermal motion artifacts .

Methodological Notes

- Synthesis : Prioritize regioselective reactions to avoid isoxazole ring-opening side products.

- Characterization : Combine SC-XRD with solid-state NMR to resolve dynamic disorder in flexible groups.

- Bioactivity : Use isogenic fungal strains to differentiate target-specific effects from broad toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.